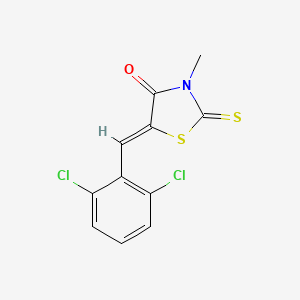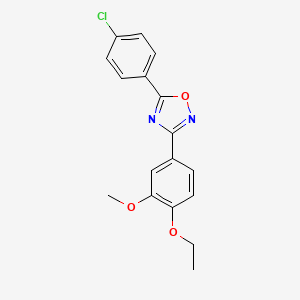
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as "BAY 41-2272" and has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the activation of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO activates sGC by binding to its heme group, which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and subsequent vasodilation of blood vessels. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in various animal models of disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide have been studied extensively. It has been shown to increase cGMP levels in various tissues such as the lungs, heart, and penis, leading to vasodilation and improved blood flow. It has also been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is its specificity for sGC activation. This makes it a useful tool for studying the NO signaling pathway and its role in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the cost of the compound can be prohibitive for some researchers.
Future Directions
There are many potential future directions for research on 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could be the development of more potent and selective sGC activators that have improved pharmacokinetic properties. Another area of research could be the investigation of the role of the NO signaling pathway in other diseases such as cancer and neurodegenerative diseases. Finally, the potential use of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide as a therapeutic agent in humans will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesis Methods
The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-ethylphenol with 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form the final amide compound. The synthesis method has been optimized to produce high yields of the product, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to activate the enzyme soluble guanylate cyclase (sGC) which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of blood vessels. This makes it a promising drug candidate for the treatment of diseases that involve vasoconstriction.
properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMWGZLFIJITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)


![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)